molecular formula C13H14 B1438950 (1-Ethynylcyclopentyl)benzene CAS No. 1092352-06-1

(1-Ethynylcyclopentyl)benzene

Cat. No.: B1438950
CAS No.: 1092352-06-1
M. Wt: 170.25 g/mol
InChI Key: XDDJJZYKHFFSBK-UHFFFAOYSA-N
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Description

(1-Ethynylcyclopentyl)benzene is an organic compound with the molecular formula C13H14. It consists of a benzene ring substituted with a cyclopentyl group that has an ethynyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethynylcyclopentyl)benzene typically involves the alkylation of benzene with a cyclopentyl derivative followed by the introduction of an ethynyl group. One common method is the Friedel-Crafts alkylation, where benzene reacts with a cyclopentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting cyclopentylbenzene can then undergo a Sonogashira coupling reaction with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: (1-Ethynylcyclopentyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Ethynylcyclopentyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Ethynylcyclopentyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions are facilitated by the electronic properties of the substituents and the reaction conditions .

Comparison with Similar Compounds

    Cyclopentylbenzene: Lacks the ethynyl group, making it less reactive in certain types of reactions.

    Ethynylbenzene: Lacks the cyclopentyl group, affecting its steric and electronic properties.

    Cyclopentylphenylacetylene: Similar structure but with different positioning of the ethynyl group.

Uniqueness: (1-Ethynylcyclopentyl)benzene is unique due to the presence of both a cyclopentyl and an ethynyl group attached to the benzene ring.

Biological Activity

(1-Ethynylcyclopentyl)benzene is an organic compound with notable structural features that lend it potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C12H12
  • Molecular Weight : 156.23 g/mol
  • IUPAC Name : 1-Ethynylcyclopentylbenzene
  • CAS Number : 13217818

The compound features a benzene ring substituted with a cyclopentyl group and an ethynyl group, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily mediated through its interactions with various cellular targets, including receptors and enzymes. Its mechanism can be summarized as follows:

  • Binding to Receptors : The ethynyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes and bind to specific receptors.
  • Enzyme Interaction : It may act as a substrate or inhibitor for certain enzymes, altering metabolic pathways.
  • Signal Transduction : The binding events can trigger downstream signaling cascades that affect cellular responses.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies indicate that it possesses inhibitory effects against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Cytotoxicity : Preliminary cytotoxicity assays show that the compound can induce apoptosis in cancer cell lines, indicating possible applications in cancer therapy.
StudyCell LineConcentration (µM)IC50 (µM)Effect
HeLa105Cytotoxic
E. coli5020Antimicrobial

Case Studies

  • Case Study on Anticancer Properties :
    A study investigated the effects of this compound on breast cancer cells. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with observed apoptosis through caspase activation pathways.
  • Case Study on Antimicrobial Efficacy :
    Another study focused on the compound's antibacterial properties against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µM, showcasing its potential as a therapeutic agent against resistant bacterial strains.

Toxicological Profile

While this compound shows promise in various biological applications, its safety profile must be considered. Toxicological assessments reveal:

  • Acute Toxicity : LD50 values in animal models suggest moderate toxicity levels, necessitating careful dosage management in therapeutic contexts.
  • Chronic Effects : Long-term exposure studies are required to fully understand potential carcinogenic or mutagenic effects.

Properties

IUPAC Name

(1-ethynylcyclopentyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-2-13(10-6-7-11-13)12-8-4-3-5-9-12/h1,3-5,8-9H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDJJZYKHFFSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.